molecular formula C11H13N5OS B2647839 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 120873-48-5

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B2647839
CAS RN: 120873-48-5
M. Wt: 263.32
InChI Key: PTFBUFRHYZZYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a derivative of 1,2,4-triazole. It is synthesized from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization .


Synthesis Analysis

The synthesis of this compound involves several steps. First, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol is alkylated to 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone. The alkylated compound is then reduced at the carbonyl group to the corresponding racemic secondary alcohol with an asymmetric carbon .


Molecular Structure Analysis

The molecular structure of this compound is characterized by IR, 1D and 2D 1H-1H, 1H-13C and 1H-15N NMR spectroscopy and by elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, acylation, and reduction. The S-alkylation was performed using cesium carbonate as a base, and the reduction of the ketones group to the corresponding secondary alcohol was carried out with sodium borohydride .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazole scaffold has gained attention due to its potential as a bioactive moiety. Researchers have explored derivatives of this nucleus for their cytotoxic effects against cancer cells. Notably, 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide has demonstrated promising anticancer activity . Further studies could focus on its mechanism of action and potential as a targeted therapy.

Antibacterial and Antifungal Properties

Compounds based on 1,2,4-triazoles have shown antibacterial and antifungal effects. The thio-substituted derivative we’re discussing may exhibit similar properties. Investigating its efficacy against specific bacterial and fungal strains could provide valuable insights for drug development .

Anti-HIV Research

Given the importance of developing antiviral agents, exploring the anti-HIV potential of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is warranted. Researchers could assess its inhibitory effects on viral replication and investigate its safety profile .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory properties are sought after for therapeutic interventions. Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation .

Metal Chelation

Thio-containing compounds often exhibit metal-binding properties. Investigating whether this compound can chelate metal ions (such as copper, zinc, or iron) could have implications for metal overload disorders or metal-based therapies .

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. Given their cytotoxicity against different cell lines and their antibacterial, antifungal, anti-HIV, and anti-inflammatory activities, they could be promising candidates for drug development .

properties

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-16-10(8-5-3-2-4-6-8)14-15-11(16)18-7-9(17)13-12/h2-6H,7,12H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFBUFRHYZZYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.